![molecular formula C18H14ClN3O5S2 B2740535 (E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 618396-81-9](/img/structure/B2740535.png)
(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic compound containing a thiazole ring, which is a heterocyclic compound with a ring made up of four carbon atoms and one nitrogen atom . The presence of the nitro group (-NO2) and the chlorophenyl group (a benzene ring with a chlorine atom attached) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the thiazole ring. The presence of the nitro group could introduce some polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the chlorophenyl group. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- A study by Mehdipour‐Ataei and Hatami (2007) explored the synthesis of a new diamine monomer containing flexible sulfone, sulfide, and amide units, relevant to the development of soluble, thermally stable polymers. This research highlights the utility of similar compounds in advanced polymer technologies (Mehdipour‐Ataei & Hatami, 2007).
Antitumor and Cytotoxicity Research
- Palmer et al. (1996) discussed the synthesis and hypoxic cell cytotoxicity of similar compounds, underscoring their potential as hypoxia-selective cytotoxins in antitumor treatments (Palmer et al., 1996).
Hypoglycemic and Hypolipidemic Activity
- Mehendale-Munj, Ghosh, and Ramaa (2011) reported on the synthesis and evaluation of thiazolidinedione ring-containing molecules for their hypoglycemic activity and cholesterol-lowering effects, relevant to diabetes management (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Apoptosis in Tumor Cells
- Brockmann et al. (2014) studied thiazolides, similar to the compound , for their ability to induce cell death in colon carcinoma cell lines, providing insights into potential cancer therapies (Brockmann et al., 2014).
Inflammatory Diseases Treatment
- Ma et al. (2011) synthesized and evaluated compounds based on the thiazolidine-2,4-dione moiety for their efficacy in inhibiting nitric oxide production, offering potential therapeutic applications in treating inflammatory diseases (Ma et al., 2011).
Anticonvulsant Properties
- Faizi et al. (2017) designed and synthesized derivatives containing a 4-thiazolidinone ring, demonstrating significant anticonvulsant activity, which could be beneficial in epilepsy treatment (Faizi et al., 2017).
Corrosion Inhibition
- Bentiss et al. (2007) investigated 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, highlighting the chemical's potential application in protecting metals from corrosion (Bentiss et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZVJKVKDDMGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.